molecular formula C13H9ClN4O2S B2709331 N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide CAS No. 659731-34-7

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide

Cat. No.: B2709331
CAS No.: 659731-34-7
M. Wt: 320.75
InChI Key: NLFUYBYQDAFFAP-UHFFFAOYSA-N
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Description

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide is a synthetic organic compound with the molecular formula C13H9ClN4O2S It is characterized by the presence of a chloropyrimidine moiety linked to a benzothiazole ring through an ether linkage, and an acetamide group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where 6-chloropyrimidine is reacted with the hydroxyl group of the benzothiazole derivative.

    Acetylation: The final step involves the acetylation of the amino group on the benzothiazole ring to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide
  • 4-Chlorophenylacetic acid
  • 2-Chlorobenzoic acid
  • 4-Methoxyphenylacetic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(6-chloropyrimidin-4-yl)oxy-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7(19)17-13-18-12-8(3-2-4-9(12)21-13)20-11-5-10(14)15-6-16-11/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFUYBYQDAFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=CC(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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